molecular formula C7H7F3O3 B13518304 Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-

Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-

Cat. No.: B13518304
M. Wt: 196.12 g/mol
InChI Key: SRSVWQYZKQZJEQ-UHFFFAOYSA-N
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Description

3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid is a compound with the molecular formula C7H7F3O3 and a molecular weight of 196.13 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

    3-oxo-1-cyclopentanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-oxo-1-(methyl)cyclopentanecarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to differences in hydrophobicity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)6(5(12)13)2-1-4(11)3-6/h1-3H2,(H,12,13)

InChI Key

SRSVWQYZKQZJEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1=O)(C(=O)O)C(F)(F)F

Origin of Product

United States

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